7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Description
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 138904-34-4) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core substituted at positions 3 (carbonitrile), 5 (methyl), and 7 (chlorine). This structure serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing derivatives with antimicrobial, antitumor, and imaging applications . Its planar molecular geometry (evidenced by X-ray crystallography in related compounds) facilitates interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-5-2-7(9)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJDKNVOBPMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565952 | |
| Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138904-34-4 | |
| Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis Using 3-Cyanopyrazole Derivatives
Advantages :
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Single-step formation of the nitrile group avoids multi-step functionalization.
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Higher overall yields (65–80%) compared to post-synthetic methods.
Limitations :
Post-Synthetic Cyanation
Protocol :
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Substrate : 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Reagents : Thionyl chloride (SOCl₂) followed by ammonium hydroxide
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Steps :
Microwave-Assisted Synthesis Techniques
Microwave irradiation significantly reduces reaction times and improves yields by enhancing thermal efficiency and reducing side reactions.
Case Study :
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Substrate : 5-Amino-3-cyanopyrazole + Chloroformamidine
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Conditions :
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Solvent : DMF
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Temperature : 150°C (microwave)
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Time : 20 minutes vs. 12 hours (conventional heating)
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Advantages :
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Energy Efficiency : 80% reduction in energy consumption.
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Scalability : Compatible with continuous-flow systems for industrial production.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 12–24 h | Low | High |
| POCl₃ Chlorination | 70–85 | 6–8 h | Moderate | Moderate |
| Microwave-Assisted | 75–80 | 0.5–1 h | High | High |
| Post-Synthetic Cyanation | 40–55 | 24–48 h | High | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF and bases such as potassium carbonate.
Cyclization Reactions: Reagents like α-acetyl-γ-butyrolactone and conditions involving heating and the use of catalysts like p-toluenesulfonic acid are typical.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-A]pyrimidines.
Cyclization Reactions: Products include fused heterocyclic compounds such as pyrazolo-pyrido-pyrimidines and dihydrofuro-pyrido-pyrazolo-pyrimidines.
Scientific Research Applications
Antitumor Drug Development
One of the primary applications of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is in the development of novel antitumor agents. This compound has been identified as a promising scaffold for the design of kinase inhibitors, which are crucial in regulating various cellular processes. Dysregulation of kinases is linked to numerous diseases, including cancer and inflammatory disorders. Notably, this compound exhibits inhibitory activity against several kinases such as Aurora kinases and fibroblast growth factor receptors (FGFRs) .
Mechanism of Action
While the specific mechanism of action for this compound remains to be fully elucidated, it is suggested that it may modulate cell cycle progression and promote apoptosis in tumor cells. This is achieved through interference with critical signaling pathways, particularly those involving cyclin-dependent kinases (CDKs), which play a vital role in the G1-S transition of the cell cycle .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have potential antimicrobial activities. These compounds may target essential bacterial processes or inhibit specific enzymes critical for bacterial survival .
Functional Materials
Recent studies have explored the incorporation of this compound into the design of luminescent materials. Its unique structural properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound's photophysical properties combined with its biological activities highlight its versatility in both medicinal and material sciences.
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including the reaction of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride . This synthetic utility underscores its potential as a precursor for further chemical modifications and derivative synthesis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Contains chloromethyl group | More reactive due to additional halogen |
| 6-Chloro-4-(methylthio)pyrazolo[1,5-a]pyrimidine | Different substitution pattern | Exhibits different biological activity profile |
| 4-Amino-7-chloropyrazolo[1,5-a]pyrimidine | Amino group substitution at position 4 | Alters binding affinity |
This table illustrates the diversity within the pyrazolo[1,5-a]pyrimidine class while emphasizing the distinct pharmacological profile of this compound.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The anti-tumor activity could be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chlorine at Position 7 : Enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols) to generate bioactive derivatives .
- Methyl vs. Chloromethyl at Position 5 : The chloromethyl group increases molecular polarity and reactivity, as seen in the antitumor precursor .
- Carbonitrile at Position 3 : Stabilizes the aromatic system and participates in hydrogen bonding, critical for target binding .
Antimicrobial Activity
Antitumor Potential
- The chloromethyl derivative (7-chloro-5-(chloromethyl)-...) demonstrated planar geometry conducive to intercalation or enzyme inhibition, with applications in kinase-targeted therapies .
Biological Activity
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile (CAS No. 138904-34-4) is a synthetic organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines. Its unique structural features make it a candidate for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₅ClN₄
- Molecular Weight : 192.61 g/mol
- InChI Key : FZHJDKNVOBPMFQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition of various enzymes and receptors, which may result in antimicrobial and anti-inflammatory effects. For example, it has been suggested that this compound may inhibit bacterial enzymes essential for cell wall synthesis, contributing to its antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, which is a critical pathway in the inflammatory response. Compounds with similar structures have demonstrated IC50 values below 50 µM in inhibiting NF-κB activity, indicating a strong potential for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions using precursors like 5-methylpyrazole and cyanogen chloride under basic conditions. The development of derivatives through substitution reactions has been explored to enhance its biological activity and selectivity against specific targets .
Q & A
Q. What are the common synthetic routes for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how are yields optimized?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, describes reacting 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with 2-chloroaniline in 2-propanol at 60°C for 3 hours, yielding 84% after crystallization in methanol. Optimization involves solvent choice (e.g., 2-propanol for solubility), stoichiometric control (excess amine to drive completion), and temperature modulation (60–95°C) .
Q. What spectroscopic methods are critical for structural confirmation?
Key techniques include:
- 1H/13C NMR : Peaks at δ = 8.38 (s, -NHAr) and δ = 4.66 (s, -OCH2) confirm substituent positions ().
- IR : Absence of -OH stretches (e.g., ~3300 cm⁻¹) validates successful substitution of hydroxyl groups ().
- Mass spectrometry : Molecular ion peaks (e.g., m/z 227.05 for C8H4Cl2N4) align with theoretical values ().
Q. How are crystallization conditions selected to obtain high-purity crystals for X-ray diffraction?
Slow evaporation of ethyl acetate at ambient temperature is effective for growing planar crystals (r.m.s. deviation = 0.011 Å), as seen in . Methanol or ethanol recrystallization is preferred for polar derivatives (). Multi-scan absorption correction (SADABS) minimizes data artifacts during refinement .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influence crystallographic packing and bioactivity?
Weak C–H⋯N interactions (bond lengths ~2.6–2.9 Å) create infinite sheets parallel to the b-plane (). This planar stacking enhances π-π interactions in drug-receptor binding, as observed in anti-tumor analogs (e.g., kinase inhibitors in ). Modifying substituents (e.g., adding -CF3 groups) disrupts planarity, altering bioactivity .
Q. What strategies resolve contradictions in spectroscopic data for derivatives with similar substituents?
Discrepancies in NMR shifts (e.g., pyrazole-H vs. pyrimidine-H) are addressed via:
- DEPT-135 experiments : Differentiating CH3 (e.g., -CH2Cl in ) from quaternary carbons.
- 2D-COSY/HMBC : Mapping coupling networks to assign overlapping signals ().
- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., 7-amino derivatives in ) .
Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrimidine derivatives with enhanced pharmacological properties?
Density Functional Theory (DFT) predicts electron-deficient regions (e.g., -CN groups) for nucleophilic attack, aiding in functionalization (). Molecular docking (e.g., using AutoDock Vina) identifies steric clashes in trifluoromethyl-substituted derivatives ( ), enabling rational modifications for improved target binding .
Methodological Challenges & Data Interpretation
Q. Why do reaction conditions (e.g., solvent, catalyst) significantly impact regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
Polar aprotic solvents (DMF) stabilize transition states during cyclocondensation, favoring 5-methyl substitution (). Acidic conditions (e.g., glacial acetic acid) protonate intermediates, directing nucleophilic attack to the 3-position ( ). Catalysts like K2CO3 enhance Cl⁻ displacement in SNAr reactions () .
Q. How are competing reaction pathways (e.g., tautomerism) controlled during functionalization?
Tautomeric equilibria (e.g., pyrazole NH vs. pyrimidine N) are suppressed by:
- Low-temperature quenching : Prevents rearrangement post-synthesis ().
- Protecting groups : Boc or benzyl groups block reactive sites ( ).
- pH control : Neutral conditions stabilize the desired tautomer ( ) .
Biological Evaluation & Applications
Q. What in vitro assays are used to evaluate anti-tumor activity of pyrazolo[1,5-a]pyrimidine derivatives?
Common assays include:
Q. How does the trifluoromethyl group enhance metabolic stability in lead compounds?
The -CF3 group reduces oxidative metabolism (CYP450-mediated) by sterically shielding adjacent bonds. This increases plasma half-life, as demonstrated in analogs with t1/2 > 6 hours ( ). Fluorine’s electronegativity also improves membrane permeability (logP ~2.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
